Cas no 922500-91-2 (Ethyl 2-(oxetan-3-ylidene)acetate)

Ethyl 2-(oxetan-3-ylidene)acetate structure
922500-91-2 structure
Ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2
C7H10O3
142.152502536774
MFCD12755197
1025512
53308471

Ethyl 2-(oxetan-3-ylidene)acetate Properties

Names and Identifiers

    • Ethyl 2-(oxetan-3-ylidene)acetate
    • Ethyl oxetan-3-ylideneacetate
    • Ethyl 3-oxetanylideneacetate
    • Oxetan-3-ylidene-acetic acid ethyl ester
    • Ethyl (oxetan-3-ylidene)acetate
    • CVZGHWOZWYWLBL-UHFFFAOYSA-N
    • HT880
    • BCP21917
    • HT1134
    • Ethyl 2-(oxetan-3-ylidene);acetate
    • PB19291
    • ST1020106
    • Aceticaci
    • CS-0006466
    • DTXSID40693399
    • CS1632
    • Ethyl2-(oxetan-3-ylidene)acetate
    • SCHEMBL1978877
    • EN300-140924
    • DB-003643
    • 922500-91-2
    • MFCD12755197
    • AS-46536
    • SY034540
    • AKOS006343569
    • ACETIC ACID, 2-(3-OXETANYLIDENE)-, ETHYL ESTER
    • +Expand
    • MFCD12755197
    • CVZGHWOZWYWLBL-UHFFFAOYSA-N
    • 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
    • O=C(/C=C1/COC/1)OCC

Computed Properties

  • 142.063
  • 0
  • 3
  • 3
  • 142.063
  • 10
  • 154
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.2
  • 35.5

Experimental Properties

  • 0.50610
  • 35.53000
  • 1.558
  • 207.1°C at 760 mmHg
  • NA
  • 0.2±0.4 mmHg at 25°C
  • 78℃
  • 1.228

Ethyl 2-(oxetan-3-ylidene)acetate Security Information

Ethyl 2-(oxetan-3-ylidene)acetate Customs Data

  • 29329990

Ethyl 2-(oxetan-3-ylidene)acetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GVAD-100mg
ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 97%
100mg
$4.00 2024-04-20
A2B Chem LLC
AH86245-100mg
Ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 97%
100mg
$4.00 2024-05-20
Aaron
AR00GVIP-100mg
ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 97%
100mg
$4.00 2024-07-18
abcr
AB304767-1 g
Ethyl 2-(oxetan-3-ylidene)acetate, 95%; .
922500-91-2 95%
1 g
€116.30 2023-07-19
Advanced ChemBlocks
C-2936-5G
Ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 97%
5G
$85 2023-04-13
Alichem
A449041999-5g
Ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 95%
5g
$381.50 2023-08-31
Ambeed
A300844-100mg
Ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 97%
100mg
$5.0 2024-07-18
Apollo Scientific
OR309117-1g
Ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 97%
1g
£54.00 2023-08-31
Chemenu
CM104069-5g
ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 95+%
5g
$275 2021-08-06
Crysdot LLC
CD11013287-1g
Ethyl 2-(oxetan-3-ylidene)acetate
922500-91-2 95+%
1g
$77 2024-07-19

Ethyl 2-(oxetan-3-ylidene)acetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Synthesis of All-Carbon Quaternary Centers by Palladium-Catalyzed Olefin Dicarbofunctionalization
Koy, Maximilian ; Bellotti, Peter ; Katzenburg, Felix; Daniliuc, Constantin G. ; Glorius, Frank, Angewandte Chemie, 2020, 59(6), 2375-2379

Synthetic Circuit 2

Reaction Conditions
Reference
Selective preparation of tetrasubstituted fluoroalkenes by fluorine-directed oxetane ring-opening reactions
Fontenelle, Clement Q. ; Thierry, Thibault ; Laporte, Romain ; Pfund, Emmanuel ; Lequeux, Thierry, Beilstein Journal of Organic Chemistry, 2020, 16, 1936-1946

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Dichloromethane ;  1 h, < 10 °C; < 10 °C → rt; 1.5 h, rt
Reference
Imidazoles as Nav1.8 inhibitors and their preparation and use in the treatment of pain
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
3-Oxetanone
Banerjee, Abhisek, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-6

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Oxetanes in Drug Discovery: Structural and Synthetic Insights
Wuitschik, Georg; Carreira, Erick M.; Wagner, Bjorn; Fischer, Holger; Parrilla, Isabelle; et al, Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0.5 h, rt
Reference
Preparation of imidazo[4,5-c]quinoline derivatives that are kinase inhibitors inhibitors useful in treatment of proliferative , neoplastic and other kinase-mediated diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 30 min, rt
Reference
Concise synthesis and characterization of novel seco-steroids bearing a spiro-oxetane instead of a metabolically labile C3-hydroxy group
Fujishima, Toshie; Suenaga, Tsutomu; Nozaki, Takato, Tetrahedron Letters, 2014, 55(28), 3805-3808

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C → rt
Reference
GPR40 receptor agonist, and its preparing method, pharmaceutical composition and application
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
Reference
Preparation of arylalkylamine compound as CaSR agonist and used for treatment or prevention of diseases or disorders mediated by CaSR activity
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
Reference
(Ethoxycarbonylmethylene)triphenylphosphorane
Reitz, Allen B.; McDonnell, Mark E.; Nikonov, George, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-9

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 15 min, 0 °C → rt
Reference
Oxetanes as promising modules in drug discovery
Wuitschik, Georg; Rogers-Evans, Mark; Mueller, Klaus; Fischer, Holger; Wagner, Bjoern; et al, Angewandte Chemie, 2006, 45(46), 7736-7739

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dichloromethane ;  cooled; 2 h, rt
Reference
Preparation of tetrahydrothienopyrimidinesulfonamide compounds as poly(ADPribose)glycohydrolase (PARG) inhibitors and anticancer agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, rt
1.2 30 min, rt
Reference
Preparation of bicyclo[3.2.0]heptane derivatives for treatment of pain
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Sodium hydride Solvents: Tetrahydrofuran ;  0 - 5 °C; 30 min, 0 - 5 °C
1.2 0 - 5 °C; 17 h, 0 - 5 °C
Reference
Preparation of 3-(substituted phenyl) oxetane-3-carboxylic acid and intermediates
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
Reference
Preparation method for bicyclic compound and application as antifungal agent
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
Reference
Preparation of aromatic urea derivatives as IDO inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 min, rt
Reference
Preparation of nitrogen heterocyclic compounds useful as 3',5'-cyclic nucleotide-specific phosphodiesterase 10 (PDE10) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 min, rt
Reference
Preparation of [1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl or pyridin-2-yl derivatives as protein kinase C-theta inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Reference
Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety
Furukawa, Hideki ; Miyamoto, Yasufumi; Hirata, Yasuhiro; Watanabe, Koji; Hitomi, Yuko; et al, Journal of Medicinal Chemistry, 2020, 63(18), 10352-10379

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Dichloromethane ;  cooled; overnight, rt
Reference
Preparation of the novel spirocyclic k-ras g12c inhibitor
, China, , ,

Ethyl 2-(oxetan-3-ylidene)acetate Raw materials

Ethyl 2-(oxetan-3-ylidene)acetate Preparation Products

Ethyl 2-(oxetan-3-ylidene)acetate Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:922500-91-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:922500-91-2)
A LA DING
anhua.mao@aladdin-e.com

Ethyl 2-(oxetan-3-ylidene)acetate Related Literature

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Amadis Chemical Company Limited
(CAS:922500-91-2)Ethyl 2-(oxetan-3-ylidene)acetate
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25g/100g
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